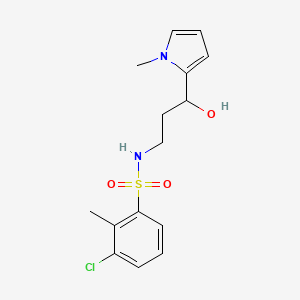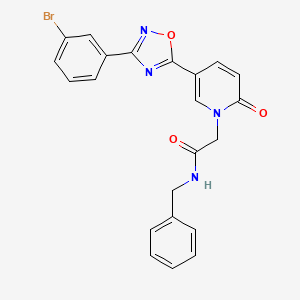![molecular formula C21H23BrN2O B2740345 1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole CAS No. 1260677-06-2](/img/structure/B2740345.png)
1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole varies depending on its application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. In agriculture, it acts as a plant growth regulator by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development. In material science, it can be used as a building block for the synthesis of materials with unique properties due to its ability to form strong covalent bonds.
Biochemical and Physiological Effects
1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole has been shown to have various biochemical and physiological effects. In medicine, it has been shown to inhibit the growth of cancer cells and viruses, and to have antifungal activity. In agriculture, it has been shown to regulate plant growth and development, and to have pesticidal activity. In material science, it has been used to synthesize materials with unique properties, such as high thermal stability and electrical conductivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole in lab experiments include its versatility, as it can be used in various fields, and its ability to form strong covalent bonds. However, its limitations include its relatively low yield in the synthesis method, which can make it difficult to obtain large quantities of the compound, and its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are many future directions for the study of 1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole. In medicine, further research is needed to explore its potential as a cancer treatment and to investigate its mechanism of action in more detail. In agriculture, more research is needed to optimize its use as a plant growth regulator and pesticide, and to investigate its potential environmental impacts. In material science, further research is needed to explore its potential as a building block for the synthesis of novel materials with unique properties.
Synthesemethoden
The synthesis of 1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole involves the reaction of 2-(5-methyl-2-propan-2-ylphenoxy)acetaldehyde with 1-bromo-2-propene in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the final product. The yield of the synthesis method is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anticancer, antiviral, and antifungal activities. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O/c1-14(2)17-10-9-15(3)11-20(17)25-13-21-23-18-7-5-6-8-19(18)24(21)12-16(4)22/h5-11,14H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKIIKIXLBCPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

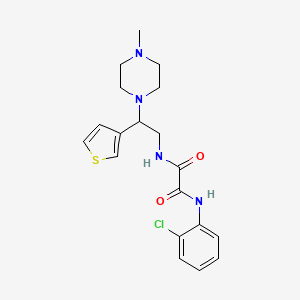
![N-(3-fluoro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2740264.png)

![N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2740266.png)
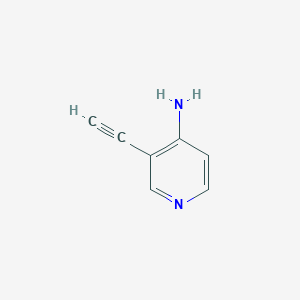
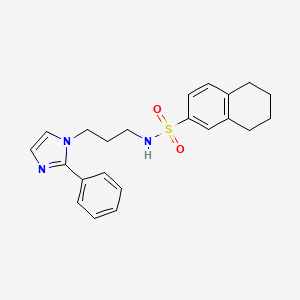
![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)
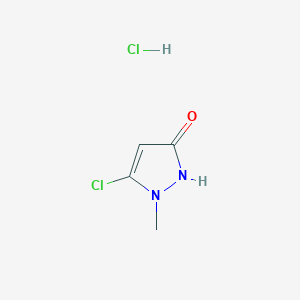
![Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2740278.png)


![Tricyclo[2.2.1.02,6]heptan-1-ylmethanol](/img/structure/B2740282.png)
